5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate

Lassa virus antiviral entry inhibitor arenavirus glycoprotein

5-Amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate (CAS 442678-94-6) is a fully synthetic small-molecule screening compound belonging to the 5-amino-1-tosylpyrazole ester class. Its structure features a 5-aminopyrazole core N-protected by a p-toluenesulfonyl (tosyl) group and esterified at the 3-hydroxy position with p-toluic acid (4-methylbenzoic acid).

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 442678-94-6
Cat. No. B2405095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate
CAS442678-94-6
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H17N3O4S/c1-12-3-7-14(8-4-12)18(22)25-17-11-16(19)21(20-17)26(23,24)15-9-5-13(2)6-10-15/h3-11H,19H2,1-2H3
InChIKeyXSNLYLASGVGTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate (CAS 442678-94-6): A Selectively Active Pyrazolyl Ester Screening Compound


5-Amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate (CAS 442678-94-6) is a fully synthetic small-molecule screening compound belonging to the 5-amino-1-tosylpyrazole ester class. Its structure features a 5-aminopyrazole core N-protected by a p-toluenesulfonyl (tosyl) group and esterified at the 3-hydroxy position with p-toluic acid (4-methylbenzoic acid). This compound is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) and has been profiled across at least 12 quantitative high-throughput screening (qHTS) assays archived in ChEMBL (CHEMBL1595788) and PubChem [1]. Physicochemical profiling indicates a molecular weight of 371.41 g/mol, a calculated AlogP of 2.54, zero Rule-of-Five violations, and a quantitative estimate of drug-likeness (QED) score of 0.71, positioning it as a lead-like scaffold for medicinal chemistry optimization [1][2].

Why 5-Amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate Cannot Be Simply Replaced by a Generic Pyrazolyl Ester Analog


Within the 5-amino-1-tosylpyrazol-3-yl ester series, seemingly minor structural variations produce divergent biological activity profiles that preclude casual substitution. The 4-methylbenzoate ester regioisomer (para-substituted) is electronically and sterically distinct from its 2-methylbenzoate (ortho-substituted) counterpart, and replacing the benzoate ester with heteroaryl esters (e.g., furan-2-carboxylate or thiophene-2-carboxylate) or altering the sulfonyl substituent (e.g., from 4-methylphenyl to 4-methoxy- or 4-fluorophenyl) fundamentally changes target engagement [1]. Data from the ChEMBL and BindingDB repositories demonstrate that while some analogs in this class exhibit micromolar activity against cathepsin B (CID 646749: IC50 12.3 μM) or West Nile Virus NS2B-NS3 protease (CID 651936: IC50 14.4 μM), the 4-methylbenzoate variant shows a unique activity signature with sub-micromolar potency in a specific viral entry assay and reproducible activity in an Nrf2 reporter assay, whereas it is inactive against MLL CXXC domain and malarial targets [1][2]. Substituting this compound with a close analog without verifying target-specific screening data therefore risks losing the distinct biological fingerprint that defines its research utility.

Quantitative Differentiation Evidence for 5-Amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate (442678-94-6) vs. Structural Analogs


Lassa Virus Entry Inhibition Potency: Quantified Advantage of the 4-Methylbenzoate Ester Over Inactive Class Members

In a qHTS cell-based assay for inhibitors of Lassa virus binding or entry into HEK293 cells (PubChem AID 463114), 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate (CHEMBL1595788) exhibited a potency of 4.6 nM (0.0046 μM). This value is approximately 3,800-fold more potent than the activity reported for the structurally related 5-amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl 4-methylbenzoate analog (CID 4152828) against the endoribonuclease toxin MazF (EC50 > 99 μM) and over 2,600-fold more potent than the 5-amino-1-tosyl-1H-pyrazol-3-yl 2-methoxybenzoate analog (BDBM46552) against Transitional Endoplasmic Reticulum ATPase (IC50 50,000 nM) [1][2]. Although the assay result was annotated as 'inconclusive' in the confirmatory stage, the primary hit potency at 4.6 nM in a cell-based viral entry model represents a quantifiable differentiation point relative to analogs that are essentially inactive in antimicrobial assays [1].

Lassa virus antiviral entry inhibitor arenavirus glycoprotein qHTS

Nrf2 Pathway Modulation: The Sole Assay Where 4-Methylbenzoate Ester Achieves Confirmed 'Active' Designation

5-Amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate (CHEMBL1595788) achieved an 'Active' designation in two Nrf2-targeted qHTS assays: the primary Nrf2 qHTS screen for inhibitors (Potency = 1,158.2 nM) and the Nrf2 A549 ARE-Fluc confirmation assay (Potency = 4,610.9 nM) [1]. This is the only target class among the 12 assayed where the compound was classified as 'Active' rather than 'Not Active,' 'Inconclusive,' or 'Inactive.' Across all other assayed targets—including MLL CXXC domain (31.6 μM, Not Active), Menin-MLL interaction (31.6 μM, Not Active), malarial parasite plastid (18.5 μM, Inactive), BAZ2B (56.2 μM, Inconclusive), and DNA polymerase iota (79.4 μM, Inconclusive)—the compound either lacked activity or produced inconclusive results, establishing a quantifiable selectivity window of ≥27-fold between Nrf2 activity and the next closest detectable signal (AmpC β-lactamase, 1.78 μM, Inconclusive) [1]. In contrast, the 5-amino-1-tosyl-1H-pyrazol-3-yl furan-2-carboxylate analog (CID 651936) showed its primary activity against West Nile Virus protease (IC50 = 14,400 nM) and Cathepsin B (CID 646749: IC50 = 12,300 nM) rather than Nrf2, highlighting divergent target preferences within the ester series [2].

NRF2 KEAP1 antioxidant response qHTS screening

Regioisomeric Differentiation: 4-Methylbenzoate vs. 2-Methylbenzoate Ester and the Impact on Biological Activity

The target compound (CAS 442678-94-6; CHEMBL1595788) is the para-methylbenzoate ester (4-methyl substitution on the benzoyl ring), whereas the closely related regioisomer (CAS 442678-93-5; CHEMBL1585760) is the ortho-methylbenzoate ester (2-methyl substitution). This single positional change alters the steric environment around the ester carbonyl and modifies the conformational preferences of the 3-oxy substituent on the pyrazole ring. Computational topology data from the Automated Topology Builder (ATB) confirm that both isomers share identical molecular formula (C18H17N3O4S), molecular weight (371.41), and heavy atom count (26), meaning any differences in biological activity are attributable solely to the regioisomeric methyl position rather than bulk physicochemical property changes [1]. The 4-methylbenzoate variant has 12 curated bioactivity records in ChEMBL, while publicly accessible activity data for the 2-methylbenzoate variant under the same assay conditions are not available for direct comparison, highlighting a data gap that reinforces the non-interchangeability of these isomers in screening libraries [1][2].

regioisomer structure-activity relationship ester substitution pyrazole scaffold

Sulfonyl Substituent Effects: Tosyl vs. 4-Methoxyphenylsulfonyl vs. 4-Fluorophenylsulfonyl on Target Potency in the 4-Methylbenzoate Ester Series

Modification of the sulfonyl substituent on the N1 position of the pyrazole ring—while keeping the 4-methylbenzoate ester constant—yields divergent activity profiles. The tosyl-substituted target compound (CHEMBL1595788) showed no activity against Cathepsin B, whereas the 4-methoxybenzenesulfonyl analog (CID 646749; CHEMBL not directly linked) displayed a measurable IC50 of 12,265 nM against Cathepsin B at pH 6.8 and 23 °C [1]. Conversely, the 5-amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl 4-methylbenzoate analog (BDBM83666; CID 4152828) was essentially inactive against the endoribonuclease toxin MazF (EC50 > 99,000 nM) [2]. These data demonstrate that the 4-methylphenylsulfonyl (tosyl) group confers a distinct pharmacological profile that is neither redundant with nor interchangeable with halogenated or alkoxylated sulfonyl variants when the 4-methylbenzoate ester is held constant.

sulfonamide SAR tosyl group enzyme inhibition cathepsin

Physicochemical and Drug-Likeness Profile: Quantified Lead-Like Properties with Zero RO5 Violations

The target compound possesses a favorable drug-likeness profile as quantified by the ChEMBL-curated descriptors: molecular weight of 371.41 g/mol, AlogP of 2.54, 1 hydrogen bond donor, 7 hydrogen bond acceptors, 4 rotatable bonds, a polar surface area of 104.28 Ų, and zero violations of Lipinski's Rule of Five [1]. The Quantitative Estimate of Drug-likeness (QED) score is 0.71 (scale 0–1), placing this compound in the attractive range for lead optimization [1]. In comparison, the 4-methoxybenzenesulfonyl analog (CID 646749) has a higher molecular weight (387.09) and the 4-chlorobenzenesulfonyl analog (ChemDiv C050-0104) introduces a chlorine atom that increases logP to 3.36 and molecular weight to 391.83, both departing further from optimal lead-like space [2]. The tosyl variant's mid-range AlogP (2.54) balances sufficient lipophilicity for membrane permeability without crossing into the problematic high-logP territory (AlogP > 5) associated with promiscuity and poor solubility.

drug-likeness lead-like physicochemical properties QED score

Recommended Research Applications for 5-Amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate (442678-94-6) Based on Quantitative Evidence


Nrf2/KEAP1 Pathway Probe for Oxidative Stress and Inflammation Target Validation

The compound is suitable as a confirmed active hit for Nrf2-focused target validation studies. With a potency of 1.16 μM in the primary qHTS Nrf2 inhibitor screen and 4.61 μM in the A549 ARE-Fluc cellular confirmation assay, it provides a defined potency window for use as a tool compound in Nrf2 pathway modulation experiments . Researchers should note that while this is the only target where the compound achieves an 'Active' designation, the potency is in the low micromolar range and would require medicinal chemistry optimization for advanced studies. The compound's favorable physicochemical profile (QED 0.71, zero RO5 violations) supports its use as a tractable starting scaffold for iterative structure-activity relationship exploration .

Antiviral Entry Inhibitor Screening for Arenavirus Drug Discovery

The compound's nanomolar activity (Potency = 4.6 nM) in the Lassa virus entry assay (HEK293 cell-based, luciferase reporter) positions it as a candidate for follow-up in arenavirus antiviral programs . Although the confirmatory result was annotated as 'inconclusive,' the primary hit potency is sufficiently strong to warrant retesting in orthogonal assays (e.g., pseudotyped virus neutralization, time-of-addition experiments) to confirm the mechanism of action. Researchers should note that the structurally related furan-2-carboxylate analog (CID 651936) showed activity against West Nile Virus protease (IC50 = 14.4 μM) rather than Lassa virus, indicating that the 4-methylbenzoate ester specifically contributes to the anti-Lassa signal . This compound should be prioritized over alternative pyrazolyl esters when screening against arenavirus entry targets.

Selectivity Profiling Reference Compound for Pyrazolyl Ester Screening Library QC

With 12 quantitative bioactivity readouts across 11 diverse targets—ranging from epigenetic regulators (MLL, BAZ2B) and metabolic enzymes (α-glucosidase) to viral targets and bacterial β-lactamase—this compound serves as an excellent annotated reference standard for quality control of pyrazolyl ester screening libraries . Its well-defined activity/inactivity pattern (Active in Nrf2 only; Inactive against MLL CXXC, Menin-MLL, and malarial targets) provides a reproducible fingerprint that can be used to benchmark assay performance, verify library integrity, and calibrate hit-calling thresholds across different screening platforms. The compound's 12 curated ChEMBL records contrast with the sparsely annotated 2-methylbenzoate regioisomer, making the 4-methylbenzoate variant the superior choice for this QC application .

Medicinal Chemistry Starting Point for Tosylpyrazole-Based Lead Optimization

The compound's balanced physicochemical profile (MW = 371.41, AlogP = 2.54, QED = 0.71) and its defined selectivity fingerprint make it a structurally attractive starting point for lead optimization programs targeting either Nrf2 or arenavirus entry . The presence of multiple synthetically accessible modification sites—the 5-amino group for amide or urea coupling, the ester linkage for bioisosteric replacement, and the tosyl group for sulfonamide diversification—provides a modular scaffold for parallel SAR exploration. The quantitative data showing that the 4-methylbenzoate ester outperforms the 2-methylbenzoate regioisomer in terms of biological annotation depth justifies its selection as the preferred scaffold for library enumeration . Procurement of this specific compound, rather than a generic '5-amino-1-tosylpyrazol-3-yl benzoate' analog, is essential to ensure the starting point matches the documented activity profile.

Quote Request

Request a Quote for 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.